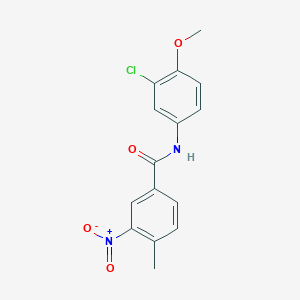![molecular formula C20H13ClF3N5O2 B402400 N-(5-chloro-2-methoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B402400.png)
N-(5-chloro-2-methoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structural features, which include a triazole ring fused to a pyrimidine ring, and various substituents such as a chloro, methoxy, phenyl, and trifluoromethyl groups
Métodos De Preparación
The synthesis of N-(5-chloro-2-methoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate precursors.
Formation of the Pyrimidine Ring: The pyrimidine ring is often constructed via condensation reactions involving amidines and β-dicarbonyl compounds.
Coupling Reactions: The triazole and pyrimidine rings are then fused together through coupling reactions, often facilitated by catalysts such as palladium.
Introduction of Substituents: The chloro, methoxy, phenyl, and trifluoromethyl groups are introduced through various substitution reactions, using reagents like chlorinating agents, methoxylating agents, and trifluoromethylating agents
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often employing continuous flow reactors and automated synthesis techniques.
Análisis De Reacciones Químicas
N-(5-chloro-2-methoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents like chloro or methoxy groups are replaced by other nucleophiles.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures
Common reagents and conditions used in these reactions include catalysts like palladium, solvents like dichloromethane, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals .
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparación Con Compuestos Similares
N-(5-chloro-2-methoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Similar in structure but with a pyrazole ring instead of a triazole ring.
Triazolo[3,4-b][1,3,4]thiadiazine: Contains a thiadiazine ring fused to a triazole ring.
Triazolo[1,5-a]pyrimidine Derivatives: Various derivatives with different substituents and functional groups
The uniqueness of this compound lies in its specific combination of substituents and its potential for diverse chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C20H13ClF3N5O2 |
|---|---|
Peso molecular |
447.8g/mol |
Nombre IUPAC |
N-(5-chloro-2-methoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C20H13ClF3N5O2/c1-31-15-8-7-12(21)9-14(15)25-18(30)17-27-19-26-13(11-5-3-2-4-6-11)10-16(20(22,23)24)29(19)28-17/h2-10H,1H3,(H,25,30) |
Clave InChI |
IWLDCYWEPFIEBP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=NN3C(=CC(=NC3=N2)C4=CC=CC=C4)C(F)(F)F |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=NN3C(=CC(=NC3=N2)C4=CC=CC=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,8-Dibromo-17-[4-(4-bromophenoxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B402319.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B402320.png)
![1,8-Dibromo-17-{4-ethoxy-2-[hydroxy(oxido)amino]phenyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B402321.png)
![2-[1-(4-chlorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether](/img/structure/B402322.png)
![4-[1-(4-bromophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether](/img/structure/B402323.png)
![3,4-Dibromo-2-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl)-6-methoxyphenol](/img/structure/B402327.png)

![5-Chloro-2-{3-[(3-{2-nitrophenyl}-2-propenylidene)amino]-4-methylphenyl}-1,3-benzoxazole](/img/structure/B402332.png)
![N-[2-(3,4-Dichloro-phenyl)-benzooxazol-5-yl]-4-methyl-3-nitro-benzamide](/img/structure/B402334.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-methylbenzamide](/img/structure/B402335.png)
![2-bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B402337.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B402338.png)
![5-Chloro-2-[3-({4-nitrobenzylidene}amino)-4-methylphenyl]-1,3-benzoxazole](/img/structure/B402339.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B402340.png)
